molecular formula C19H23ClN2 B8230748 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride CAS No. 186354-46-1

1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride

Cat. No.: B8230748
CAS No.: 186354-46-1
M. Wt: 314.9 g/mol
InChI Key: HUZKVSNKWHUMOW-GBNZRNLASA-N
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Description

1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride: is a chemical compound with the molecular formula C19H21N2Cl . It is a type of imidazolium salt, which is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of two phenylethyl groups attached to the nitrogen atoms of the imidazole ring, making it a unique and versatile molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride typically involves the reaction of 1,3-bis[(1R)-1-phenylethyl]imidazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired imidazolium salt. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Various imidazolium salts with different anions.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the imidazole ring.

    Complexation Reactions:

Scientific Research Applications

1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride involves its interaction with various molecular targets and pathways. The imidazolium cation can interact with biological membranes, proteins, and nucleic acids, leading to changes in their structure and function. The chloride ion can also participate in ionic interactions, influencing the overall activity of the compound. These interactions can result in antimicrobial, antifungal, and catalytic effects .

Comparison with Similar Compounds

    1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride: Similar structure but with different stereochemistry.

    1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride: Contains trimethylphenyl groups instead of phenylethyl groups.

    1H-Imidazolium, 1,3-bis(2,6-diisopropylphenyl)-, chloride: Contains diisopropylphenyl groups instead of phenylethyl groups

Uniqueness: 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride is unique due to its specific stereochemistry and the presence of phenylethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1,3-bis[(1R)-1-phenylethyl]-1,2-dihydroimidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-14,16-17H,15H2,1-2H3;1H/t16-,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZKVSNKWHUMOW-GBNZRNLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)[NH+]2CN(C=C2)[C@H](C)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20777924
Record name 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20777924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186354-46-1
Record name 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20777924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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